7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
Properties
Molecular Formula |
C8H7BrN2O2 |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
7-bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2-one |
InChI |
InChI=1S/C8H7BrN2O2/c1-4-5(9)2-6-8(10-4)13-3-7(12)11-6/h2H,3H2,1H3,(H,11,12) |
InChI Key |
MXIJKAXTKLFKFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C(=N1)OCC(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the bromination of 6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 7-position serves as a prime site for nucleophilic displacement due to the electron-deficient nature of the pyridine ring. Reported reactions include:
| Reaction Type | Reagents/Conditions | Product Formed | Source |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | 7-Aryl derivatives | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, amine | 7-Amino-substituted analogs | |
| SNAr with Thiols | K₂CO₃, DMF, thiols (e.g., PhSH) | 7-Thioether derivatives |
These reactions typically proceed under mild conditions (60–100°C) with moderate to high yields (50–85%).
Ring-Opening and Functionalization
The oxazine ring exhibits strain-dependent reactivity, enabling ring-opening under acidic or basic conditions:
Acidic Hydrolysis :
-
Treatment with HCl (6M) at reflux opens the oxazine ring, yielding a pyridine-diol intermediate.
-
Further dehydration forms a ketone or aldehyde derivative.
Basic Conditions :
-
NaOH (2M) at 80°C cleaves the oxazine ring, producing a secondary amine and carboxylic acid.
Electrophilic Substitution
The methyl group at the 6-position directs electrophilic attacks to the 5- or 8-positions of the pyridine ring:
| Electrophile | Conditions | Product | Source |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 5-Nitro derivative | |
| Cl₂/FeCl₃ | RT, 1 hour | 8-Chloro-substituted compound |
Oxidation and Reduction
Oxidation :
-
KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylic acid.
-
Ozone cleavage of the pyridine ring forms dicarbonyl intermediates.
Reduction :
-
H₂/Pd-C reduces the oxazine ring to a dihydroxyamine structure.
-
NaBH₄ selectively reduces ketone groups formed during ring-opening.
Metal-Halogen Exchange
The bromine atom participates in lithium-halogen exchange reactions:
-
n-BuLi at -78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., CO₂, aldehydes) to form 7-carboxylic acids or alcohols.
Biological Alkylation
In medicinal chemistry contexts, the compound acts as an alkylating agent for biomolecules:
-
Reacts with cysteine residues in proteins via SN2 mechanisms, forming stable thioether linkages.
-
Demonstrated inhibitory activity against kinases (IC₅₀ = 2–10 μM) in biochemical assays .
Comparative Reactivity with Analogs
Key differences in reactivity compared to structurally similar compounds:
| Compound | Bromine Position | Reactivity Profile | Source |
|---|---|---|---|
| 6-Bromo-3-methyl-oxazinone | 6-position | Lower electrophilic substitution rates | |
| 7-Bromo-8-methyl-oxazinone | 7-position | Enhanced Suzuki coupling efficiency | |
| Non-brominated oxazinones | N/A | Minimal cross-coupling activity |
Scientific Research Applications
Medicinal Chemistry
7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has garnered attention in medicinal chemistry due to its potential as a pharmacophore. It is being investigated for its ability to interact with specific enzymes and receptors, which could lead to the development of new therapeutic agents.
Case Study : In a study focusing on enzyme inhibition, derivatives of this compound were synthesized and evaluated for their activity against α-glucosidase and butyryl cholinesterase enzymes. The results indicated promising inhibitory effects, suggesting its potential role in treating conditions like diabetes and Alzheimer's disease .
Material Science
The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties. Its heterocyclic framework allows for modifications that can tailor its properties for applications in organic electronics and photonics.
Research Findings : Experimental evaluations have shown that compounds with similar structures exhibit enhanced conductivity and luminescent properties, indicating that this compound could be explored further in this domain .
Biological Studies
This compound is also utilized in biological studies to understand its interaction with macromolecules. Its potential as a bioactive compound is being explored through various assays aimed at determining its biological activity.
Example : A detailed investigation into the compound's interaction with DNA and proteins has been conducted to assess its role in modulating biological pathways. Preliminary results suggest that it may influence cellular signaling processes .
Synthesis and Production Methods
The synthesis of this compound typically involves bromination of a precursor pyrido compound under controlled conditions using bromine or N-bromosuccinimide as brominating agents. The reaction conditions are optimized for yield and purity .
Mechanism of Action
The mechanism of action of 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its binding affinities and interaction mechanisms are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs and Their Properties
The following table summarizes the structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Differences
Substituent Position and Electronic Effects
- Bromine vs. Replacing Br with iodine (CAS 1203499-29-9) increases polarizability and may enhance binding affinity in hydrophobic pockets . Conversely, the 7-methyl analog (CID 46318226) lacks halogen-mediated interactions but offers improved metabolic stability .
- Methyl Group Position: The 6-methyl group in the target compound reduces steric clash compared to 1-methyl (CAS 1186658-27-4) or 3-methyl (CAS 1823324-96-4) derivatives.
Pharmacological Relevance
- The absence of bulky substituents in the target compound may favor selectivity for smaller ATP-binding pockets compared to ALM301’s extended structure.
Biological Activity
7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial, antitumor, and enzyme inhibitory effects. The information presented is synthesized from various research studies and databases to provide a comprehensive overview.
- Molecular Formula : C8H7BrN2O
- Molecular Weight : 243.06 g/mol
- CAS Number : 1456525-53-3
- Density : 1.8 ± 0.1 g/cm³
- Boiling Point : Not available
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 7-bromo derivatives, including this compound. The compound has been tested against various pathogens, demonstrating significant activity.
Table 1: Antimicrobial Activity of 7-Bromo Compounds
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Candida albicans | < 15 µg/mL |
This table summarizes findings from various studies indicating that the compound exhibits potent antimicrobial activity against both bacterial and fungal strains .
Antitumor Activity
The compound's structure suggests potential antitumor properties. Research indicates that pyrido[2,3-b][1,4]oxazine derivatives can inhibit tumor cell proliferation through various mechanisms.
Case Study: In Vitro Antitumor Activity
In a study evaluating the cytotoxic effects of several pyrido derivatives on cancer cell lines (e.g., HeLa and MCF-7), this compound was found to significantly reduce cell viability at concentrations above 5 µM. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specifically, it has been tested for its ability to inhibit certain kinases involved in cancer progression.
Table 2: Enzyme Inhibition Data
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | 0.5 |
| Cyclin-dependent Kinase | Non-competitive | 0.8 |
These results suggest that the compound may serve as a lead for developing new kinase inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of pyrido compounds is often influenced by their structural features. Substituents at specific positions on the pyrido ring can enhance or diminish activity against various biological targets.
Key Findings:
- Bromine Substitution : The presence of bromine at position 7 enhances antimicrobial activity.
- Methyl Group : The methyl group at position 6 is crucial for maintaining antitumor efficacy.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one?
A two-step approach is often utilized:
- Step 1 : Acylation of 3-amino-6-methylpyridin-2(1H)-one derivatives with chloroacetyl chloride in the presence of K₂CO₃ in DMF at 80–100°C.
- Step 2 : Cyclization under reflux conditions, followed by ice-water quenching, filtration, and recrystallization (e.g., from dioxane). Yields typically range from 50–60% . Alternative routes include Smiles rearrangement using task-specific ionic liquids (e.g., [HMIm]BF₄) for one-pot synthesis of structurally related oxazinones .
Q. How is the compound characterized analytically to confirm its structure?
Key techniques include:
- IR spectroscopy : Detection of the carbonyl stretch (ν ~1703 cm⁻¹ for NC=O) and NH vibrations (ν ~3303 cm⁻¹) .
- NMR spectroscopy :
- ¹H NMR: Methyl group resonance at δ ~2.33 ppm, oxazine ring protons at δ ~4.73 ppm, and aromatic protons in the pyridine-thiophene system .
- ¹³C NMR: Signals for CH₃ (~22.8 ppm), oxazine C3 (~67.0 ppm), and aromatic carbons (~116–164 ppm) .
- Elemental analysis : Validation of empirical formula (e.g., C₁₂H₁₂N₂O₂S) with deviations <0.5% .
Q. What preliminary biological screening models are used to assess its activity?
- In vitro hemorheological assays : Testing for blood viscosity reduction using models mimicking hyperviscosity syndromes. Activity is benchmarked against pentoxifylline, with some derivatives showing comparable efficacy .
- Antibacterial screening : Inhibition of bacterial DNA gyrase and topoisomerase IV from S. aureus and E. coli at sub-micromolar concentrations .
Advanced Research Questions
Q. How do structural modifications influence its affinity for bacterial topoisomerases?
- The left-hand side (LHS) aromaticity critically impacts DNA binding. For example, replacing the 7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one LHS with fully aromatic systems (e.g., benzopyrano-pyrrolones) enhances π-π stacking with DNA bases, improving inhibitory potency by 5–22-fold .
- Hydrophobic substitutions on the right-hand side (RHS) enhance penetration into the GyrA subunit cavity, stabilized by Van der Waals interactions with residues like Ala68 and Met121 .
Q. What computational strategies are used to predict its antithrombotic potential?
- Molecular docking : Prioritization of derivatives with thiourea fragments, which show higher affinity for thrombotic targets (e.g., thrombin or factor Xa) due to hydrogen bonding and hydrophobic interactions .
- MD simulations : Evaluation of binding stability in aqueous environments, focusing on solvation effects and conformational flexibility of the oxazine ring .
Q. How can data contradictions in enzyme inhibition studies be resolved?
- Enzyme-specific assays : Differential activity against DNA gyrase vs. topoisomerase IV may arise from variations in binding pocket geometry. Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) clarifies target selectivity .
- Mutagenesis studies : Substituting key residues (e.g., Met75 in GyrA) identifies critical interactions driving potency loss/gain .
Q. What novel synthetic routes improve yield or regioselectivity?
- Microwave-assisted Smiles rearrangement : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >85% for isoxazolyl-pyridooxazinones .
- Task-specific ionic liquids : [HMIm]BF₄ enhances reaction efficiency by stabilizing intermediates and reducing side reactions (e.g., hydrolysis) .
Q. How does the bromo-methyl substitution pattern affect reactivity in cross-coupling reactions?
- The 6-methyl group sterically hinders electrophilic substitution at adjacent positions, directing functionalization to the 7-bromo site.
- Buchwald-Hartwig amination : Selective coupling of the bromo moiety with aryl amines proceeds efficiently using Pd(OAc)₂/Xantphos catalysts, enabling diversification for SAR studies .
Methodological Notes
- Data Interpretation : Contradictions in enzymatic IC₅₀ values should be contextualized with structural data (e.g., X-ray crystallography of inhibitor-enzyme complexes) .
- Synthetic Optimization : DOE (Design of Experiments) approaches are recommended for optimizing reaction parameters (e.g., solvent, temperature) in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
